molecular formula C22H28N2O3 B12614012 2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one CAS No. 918479-71-7

2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one

Cat. No.: B12614012
CAS No.: 918479-71-7
M. Wt: 368.5 g/mol
InChI Key: KDYGYEIDOCKLQS-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.

    Substitution on the piperazine ring: The piperazine ring is then substituted with a phenylethyl group using a nucleophilic substitution reaction.

    Attachment of the ethanone group: The final step involves the attachment of the ethanone group to the piperazine ring, which can be done through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its effects on biological systems, including potential receptor interactions.

    Medicine: Exploring its potential as a therapeutic agent for various conditions.

    Industry: Potential use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-1-[4-(2-phenylethyl)piperazin-1-yl]ethan-1-one
  • 2-(3,4-Dimethoxyphenyl)-1-[4-(3-phenylethyl)piperazin-1-yl]ethan-1-one

Uniqueness

2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one is unique due to its specific substitution pattern on the piperazine ring and the presence of the ethanone group. This unique structure may confer distinct pharmacological properties compared to other similar compounds.

Properties

CAS No.

918479-71-7

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C22H28N2O3/c1-17(19-7-5-4-6-8-19)23-11-13-24(14-12-23)22(25)16-18-9-10-20(26-2)21(15-18)27-3/h4-10,15,17H,11-14,16H2,1-3H3

InChI Key

KDYGYEIDOCKLQS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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